6-Bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one
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Overview
Description
6-Bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one is a complex organic compound that features a chromen-2-one core substituted with bromine, nitro, and thiazolyl groupsThe presence of the thiazole ring, known for its diverse biological activities, adds to the compound’s potential utility in various scientific fields .
Preparation Methods
The synthesis of 6-Bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Thiazole Formation: The thiazole ring is formed through cyclization reactions involving thiourea and appropriate aldehydes or ketones
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
6-Bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Cyclization: The thiazole ring can participate in further cyclization reactions to form more complex structures
Common reagents used in these reactions include strong acids for nitration, bases for substitution, and catalysts for cyclization. Major products formed depend on the specific reagents and conditions used, often leading to derivatives with enhanced biological or chemical properties .
Scientific Research Applications
6-Bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its complex structure and functional groups
Mechanism of Action
The mechanism of action of 6-Bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or blocking receptor function. This interaction often leads to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and chromen-2-one analogs. Compared to these compounds, 6-Bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one is unique due to its specific substitution pattern, which enhances its biological activity and chemical reactivity. Examples of similar compounds include:
6-Bromo-3-(pyridin-2-yl)-2H-chromen-2-one: Another brominated chromen-2-one with different biological properties.
Thiazole derivatives: Compounds like 2,4-disubstituted thiazoles, which also exhibit diverse biological activities
Properties
IUPAC Name |
6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrN2O4S/c19-12-6-11-7-13(18(22)25-16(11)15(8-12)21(23)24)17-20-14(9-26-17)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFUSPYAWZEOCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC(=CC(=C4OC3=O)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362445 |
Source
|
Record name | 6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5311-45-5 |
Source
|
Record name | 6-bromo-8-nitro-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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